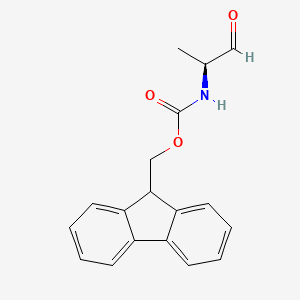

Fmoc-ala-aldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

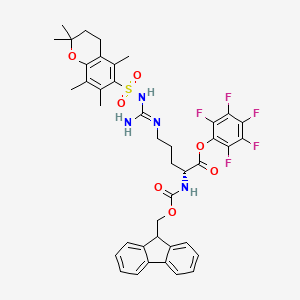

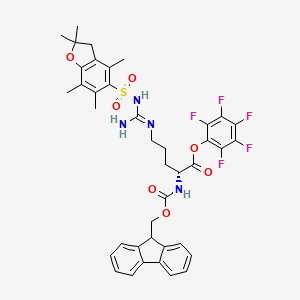

Fmoc-ala-aldehyde, also known as Fmoc-L-alanine, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group in this compound acts as a protective group for amines during organic synthesis . It prevents certain functional groups from reacting, thereby protecting sensitive functional groups during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of peptides and proteins. This compound is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It plays a crucial role in the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted side reactions. After the synthesis process, the Fmoc group is removed, leaving the desired product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . Moreover, the ionic strength of salt-containing solutions affects the time at which self-assembly results in gelation of the bulk solution . Therefore, careful control of environmental parameters is crucial for the effective use of this compound in organic synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-ala-aldehyde plays a significant role in biochemical reactions. It is used as a building block in the preparation of various peptides . The Fmoc group in this compound can promote the association of building blocks due to its inherent hydrophobicity and aromaticity .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by participating in the synthesis of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is rapidly removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The cleavage and deprotection of the Fmoc group is a crucial step in peptide synthesis and should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala-aldehyde typically involves the protection of the amino group of alanine with the 9-fluorenylmethyloxycarbonyl group. This can be achieved by reacting alanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The aldehyde group can then be introduced by oxidation of the corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-ala-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Piperidine, sodium bicarbonate.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Deprotected amino acids.

Scientific Research Applications

Fmoc-ala-aldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of functional materials and bio-inspired building blocks.

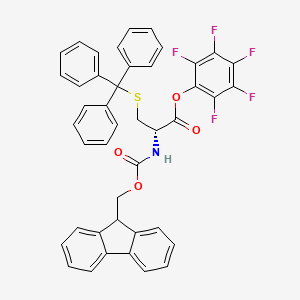

Comparison with Similar Compounds

Similar Compounds

Fmoc-gly-aldehyde: Similar to Fmoc-ala-aldehyde but derived from glycine.

Fmoc-val-aldehyde: Derived from valine and used in similar applications.

Fmoc-leu-aldehyde: Derived from leucine and used in peptide synthesis.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the alanine residue provides distinct steric and electronic properties that influence its behavior in chemical reactions. Additionally, the Fmoc group offers a convenient method for protecting the amino group during synthesis, making it a valuable tool in peptide chemistry .

Properties

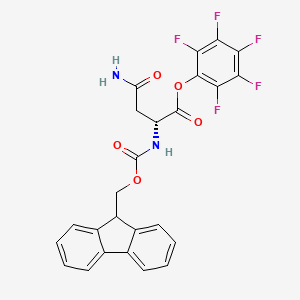

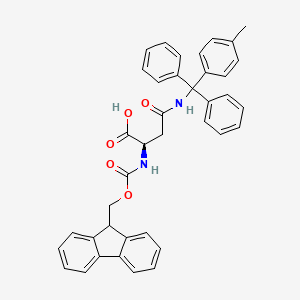

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.